An In-depth Technical Guide to 2-Nitro-5-(pyrrolidin-1-yl)benzoic Acid: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 2-Nitro-5-(pyrrolidin-1-yl)benzoic Acid: A Versatile Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid, a key chemical intermediate with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's structural characteristics, a robust and validated synthetic protocol, detailed spectroscopic analysis, and its strategic applications as a versatile building block for novel therapeutics.
Core Molecular Identity and Physicochemical Profile
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid. The molecule's architecture is defined by a benzoic acid core functionalized with a nitro group positioned ortho to the carboxylate and a pyrrolidine ring at the para position relative to the nitro group. This specific arrangement of electron-withdrawing (nitro, carboxylic acid) and electron-donating (pyrrolidinyl amine) groups dictates its chemical reactivity and makes it a valuable precursor in organic synthesis.
The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its inclusion often enhances solubility, metabolic stability, and provides a three-dimensional structural element crucial for specific binding interactions with biological targets.[1][2]
Chemical Structure:
(Image generated for illustrative purposes)
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid | - |
| CAS Number | Not definitively assigned; often used as an intermediate | - |
| MDL Number | MFCD09743727 | [3] |
| Molecular Formula | C₁₁H₁₂N₂O₄ | [3] |
| Molecular Weight | 236.23 g/mol | [3] |
| Canonical SMILES | C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)[O-] | - |
| InChI | InChI=1S/C11H12N2O4/c14-11(15)9-7-8(13(16)17)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) | - |
| Melting Point | 119-120 °C | [3] |
| Appearance | Typically a yellow to orange solid | - |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols | - |
Synthesis Protocol: Nucleophilic Aromatic Substitution (SₙAr)
The most reliable and industrially scalable method for synthesizing 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is through a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is highly efficient due to the electronic properties of the starting material.
Mechanistic Rationale
The synthesis leverages a 5-halo-2-nitrobenzoic acid, such as 5-bromo-2-nitrobenzoic acid, as the electrophilic substrate. The powerful electron-withdrawing nitro group (-NO₂) located ortho to the halogen leaving group is critical. It serves two functions:
-
Activation: It strongly polarizes the carbon-halogen bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.
-
Stabilization: It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the rate-determining step.[4][5]
Pyrrolidine acts as the nucleophile, displacing the bromide ion to form the final product. The use of a non-nucleophilic base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards product formation.
Experimental Workflow
This protocol is a self-validating system designed for high yield and purity.
Diagram 1: SₙAr Synthesis Workflow
Caption: A step-by-step workflow for the SₙAr synthesis.
Detailed Step-by-Step Methodology
Materials:
| Reagent | Molar Mass ( g/mol ) | Molar Equiv. | Notes |
| 5-Bromo-2-nitrobenzoic acid | 246.02 | 1.0 | Limiting Reagent |
| Pyrrolidine | 71.12 | 1.2 - 1.5 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 2.5 | Base |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | Solvent (anhydrous) |
| 2M Hydrochloric Acid (HCl) | - | - | For acidification |
| Ethanol (EtOH) / Water | - | - | For recrystallization |
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-nitrobenzoic acid (1.0 eq) and potassium carbonate (2.2 eq).
-
Solvation: Add anhydrous DMSO to the flask to create a stirrable slurry (approx. 5-10 mL per gram of starting material).
-
Nucleophile Addition: Begin stirring the mixture and add pyrrolidine (1.3 eq) dropwise via syringe over 5-10 minutes. The reaction is often exothermic.
-
Reaction: Heat the reaction mixture to 90 °C using an oil bath. Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Once complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing ice water (10x the volume of DMSO used).
-
Precipitation: While stirring vigorously, slowly add 2M HCl until the pH of the solution is ~2-3. A yellow-orange precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts and residual DMSO.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture to yield the final product as a crystalline solid.
Spectroscopic and Analytical Characterization
As no public, peer-reviewed spectra are available, this section provides a predictive analysis based on established principles of NMR and IR spectroscopy. This serves as a benchmark for researchers to validate their synthetic product.
Predicted ¹H NMR Spectroscopy
(400 MHz, DMSO-d₆)
The proton NMR spectrum is expected to show distinct signals for the aromatic, pyrrolidinyl, and carboxylic acid protons.
-
δ ~13.0 ppm (s, 1H): The carboxylic acid proton (-COOH ). This signal will be broad and may exchange with D₂O.
-
δ ~7.8-8.0 ppm (d, 1H): Aromatic proton at C6. This proton is ortho to the strongly electron-withdrawing nitro group, shifting it significantly downfield.
-
δ ~7.2-7.4 ppm (d, 1H): Aromatic proton at C3. This proton is ortho to the carboxylic acid group.
-
δ ~6.8-7.0 ppm (dd, 1H): Aromatic proton at C4. This proton is influenced by both the ortho pyrrolidine and meta nitro group.
-
δ ~3.4-3.6 ppm (t, 4H): Pyrrolidine protons adjacent to the nitrogen atom (-N-CH₂ -).
-
δ ~1.9-2.1 ppm (m, 4H): Pyrrolidine protons beta to the nitrogen atom (-CH₂-CH₂ -CH₂-).
Predicted ¹³C NMR Spectroscopy
(100 MHz, DMSO-d₆)
The carbon spectrum will reflect the electronic environment of each carbon atom.[6]
-
δ ~165-168 ppm: Carboxylic acid carbonyl carbon (C =O).
-
δ ~145-150 ppm: Aromatic carbons C2 and C5, bonded to the nitro and pyrrolidine groups, respectively.
-
δ ~125-135 ppm: Aromatic carbons C1 and C6.
-
δ ~110-120 ppm: Aromatic carbons C3 and C4.
-
δ ~47-50 ppm: Pyrrolidine carbons adjacent to nitrogen (-N-C H₂-).
-
δ ~24-27 ppm: Pyrrolidine carbons beta to nitrogen (-CH₂-C H₂-CH₂-).
Infrared (IR) Spectroscopy
-
~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
~1700-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1520 & 1340 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group.
-
~1600 & 1475 cm⁻¹: C=C stretches of the aromatic ring.
-
~1250-1300 cm⁻¹: C-N stretch of the aryl amine.
Mass Spectrometry
-
Electrospray Ionization (ESI-MS): Expected [M-H]⁻ ion at m/z ≈ 235.07.
Applications in Medicinal Chemistry and Drug Development
While specific biological activities for 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid are not widely reported, its value lies in its role as a versatile chemical intermediate or "building block." The molecule contains three key functional groups (carboxylic acid, nitro group, secondary amine) that can be selectively modified to build more complex and biologically active molecules.
Diagram 2: Potential Synthetic Utility
Caption: Synthetic pathways originating from the title compound.
-
Amide Synthesis: The carboxylic acid is readily converted into amides by coupling with various amines. This is a cornerstone reaction in medicinal chemistry for creating libraries of compounds to probe structure-activity relationships (SAR).
-
Nitro Group Reduction: The nitro group can be selectively reduced to an aniline (2-amino-5-(pyrrolidin-1-yl)benzoic acid). This resulting ortho-amino benzoic acid is a classic precursor for the synthesis of important heterocycles like benzimidazoles, quinazolinones, and benzoxazoles, which are core structures in many approved drugs.
-
Scaffold for Bioactive Molecules: The 5-(pyrrolidin-1-yl)phenyl moiety is found in molecules with demonstrated anti-cancer properties. For example, a benzimidazole derivative containing this group, PPTMB, was shown to inhibit prostate cancer cell growth by disrupting tubulin polymerization and activating JNK signaling pathways.[7] This highlights the potential of the scaffold in oncology drug discovery.
The combination of these features makes 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid a strategic starting material for generating molecular diversity and accessing novel chemical matter for screening against a wide range of therapeutic targets.
Safety and Handling
As with all nitroaromatic compounds, 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid should be handled with appropriate care in a well-ventilated fume hood.
-
GHS Hazard Statements (Inferred): Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
References
-
Guangzhou Weibo Technology Co., Ltd. 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid Product Page. Available at: [Link]
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MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]
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Beilstein Journals. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available at: [Link]
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MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
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ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
- Google Patents. (2012). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
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ResearchGate. (1998). Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria. Available at: [Link]
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PubChem. 2-amino-5-(pyrrolidin-1-yl)benzoic acid. Available at: [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]
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Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]
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Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available at: [Link]
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ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Available at: [Link]
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PubChem. 2-Amino-5-nitrobenzoic acid. Available at: [Link]
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Chemical Papers. (1978). Synthesis of 2-(R-benzal)-5-pyrrolidones. Available at: [Link]
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PubMed. (2010). 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase. Available at: [Link]
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Journal of Pharmaceutical Research International. (2017). Biological Activities of Nitro Steroids. Available at: [Link]
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SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Available at: [Link]
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Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Available at: [Link]
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Allen Institute. Carry out the following conversions : (i) pnitrotoluene to 2-bromobenzoic acid. Available at: [Link]
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NIST. Benzoic acid, 2-nitro-. Available at: [Link]
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PubChem. 3-Bromo-5-nitrobenzoic acid. Available at: [Link]
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